molecular formula C18H22N2O B10833476 Imidazo[1,5-a]pyridine derivative 2

Imidazo[1,5-a]pyridine derivative 2

Cat. No.: B10833476
M. Wt: 282.4 g/mol
InChI Key: AYNGHFYFVHELEJ-NNIVULJMSA-N
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Description

Imidazo[1,5-a]pyridine derivative 2 is a heterocyclic compound that has garnered significant attention due to its unique chemical structure and versatile applications. This compound is part of the imidazo[1,5-a]pyridine family, which is known for its luminescent properties and potential in various scientific fields, including materials science, pharmaceuticals, and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. For instance, cyclocondensation reactions can be performed under mild conditions using catalysts such as copper or palladium .

Industrial Production Methods

Industrial production of imidazo[1,5-a]pyridine derivatives often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and automated reaction setups to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyridine derivative 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,5-a]pyridine N-oxides, while reduction reactions can produce reduced imidazo[1,5-a]pyridine derivatives .

Comparison with Similar Compounds

Imidazo[1,5-a]pyridine derivative 2 can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine derivatives . While all these compounds share a common imidazo-pyridine core, they differ in their specific chemical properties and applications. For example, imidazo[1,2-a]pyridine derivatives are known for their anticancer activity, while imidazo[4,5-b]pyridine derivatives are explored for their antimicrobial properties .

List of Similar Compounds

This compound stands out due to its unique combination of luminescent properties and versatile applications across various scientific fields.

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

(S)-2-bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol

InChI

InChI=1S/C18H22N2O/c21-18(15-8-11-1-2-13(15)7-11)17-14(12-3-4-12)5-6-20-10-19-9-16(17)20/h5-6,9-13,15,18,21H,1-4,7-8H2/t11?,13?,15?,18-/m0/s1

InChI Key

AYNGHFYFVHELEJ-NNIVULJMSA-N

Isomeric SMILES

C1CC1C2=C(C3=CN=CN3C=C2)[C@H](C4CC5CCC4C5)O

Canonical SMILES

C1CC1C2=C(C3=CN=CN3C=C2)C(C4CC5CCC4C5)O

Origin of Product

United States

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